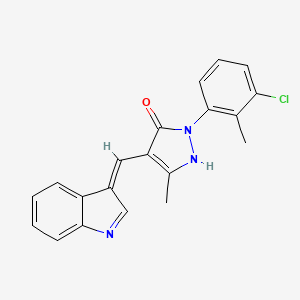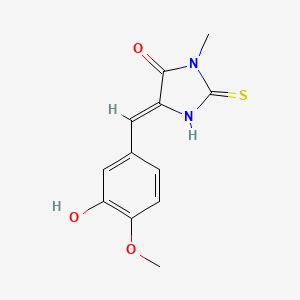
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMB-45, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized in 1979 by a group of scientists led by T. Higashino and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The exact mechanism of action of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to exert its anti-cancer effects through multiple pathways. One proposed mechanism is through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potent anti-cancer activity, making it a valuable tool for cancer research. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer.
Synthesemethoden
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is synthesized through a series of chemical reactions starting with the condensation of 3-hydroxy-4-methoxybenzaldehyde and thiosemicarbazide. The resulting product is then subjected to a cyclization reaction to form the imidazolidinone ring. The final step involves the addition of a methyl group to the imidazolidinone ring, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is its use as an anti-cancer agent. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(16)8(13-12(14)18)5-7-3-4-10(17-2)9(15)6-7/h3-6,15H,1-2H3,(H,13,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXTPHXEONUCT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
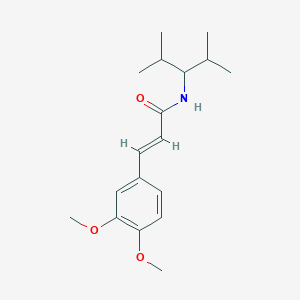
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
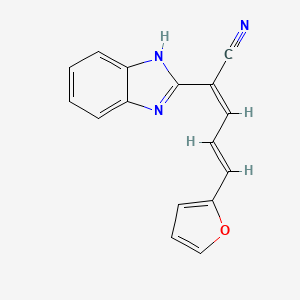
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

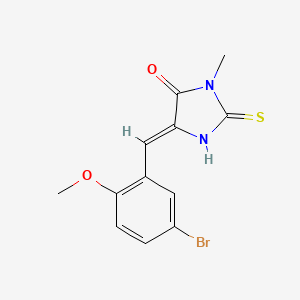
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
